1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methoxyphenyl)ethan-1-one
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Overview
Description
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methoxyphenyl)ethan-1-one is a complex organic compound that features an imidazole ring and an 8-azabicyclo[3.2.1]octane scaffold. The imidazole ring is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which display a wide array of interesting biological activities .
Preparation Methods
The synthesis of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methoxyphenyl)ethan-1-one involves several steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies . These methods often start with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve multistep synthesis and the use of specific reagents and conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has potential therapeutic applications due to its biological activity . It has been studied for its antimicrobial, anti-inflammatory, and antitumor properties . In the industry, it may be used in the development of new drugs and other chemical products .
Mechanism of Action
The mechanism of action of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity . The 8-azabicyclo[3.2.1]octane scaffold may also play a role in the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other imidazole-containing molecules and tropane alkaloids. For example, clemizole, etonitazene, and enviroxime are imidazole-containing drugs with various therapeutic applications . Compared to these compounds, 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methoxyphenyl)ethan-1-one may offer unique advantages in terms of its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-5-3-2-4-14(18)10-19(23)22-15-6-7-16(22)12-17(11-15)21-9-8-20-13-21/h2-5,8-9,13,15-17H,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZYFEIYKJRVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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